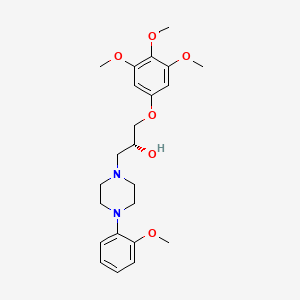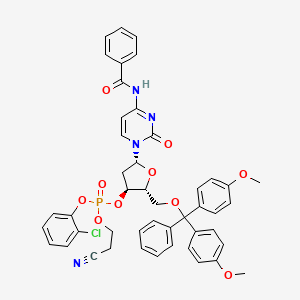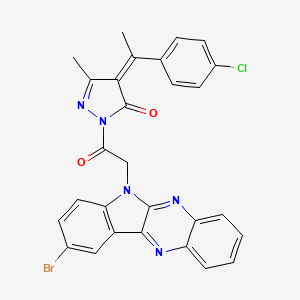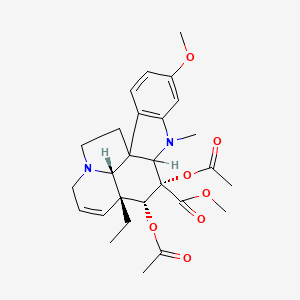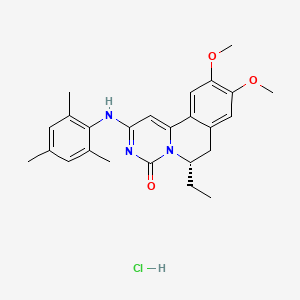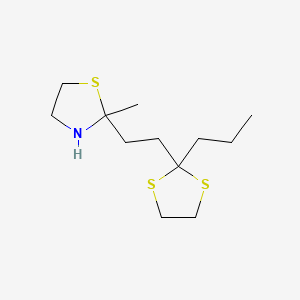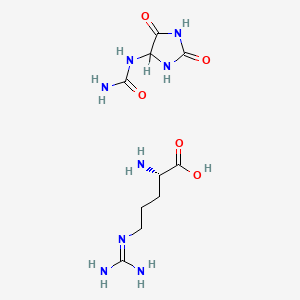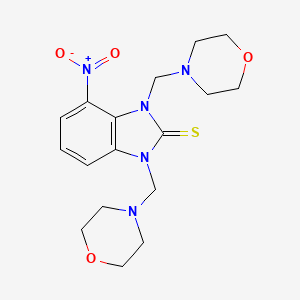
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro- is a complex organic compound known for its unique chemical structure and properties It belongs to the benzimidazole family, which is characterized by a fused ring system consisting of benzene and imidazole rings
准备方法
合成路线和反应条件
1,3-二氢-1,3-双(4-吗啉代甲基)-4-硝基-2H-苯并咪唑-2-硫酮的合成通常涉及多个步骤,从易得的前体开始。关键步骤包括苯并咪唑核的形成、硫酮基团的引入以及随后用吗啉代甲基和硝基进行官能化。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保高收率和纯度。
工业生产方法
该化合物的工业生产可能涉及优化后的合成路线,以有效地放大生产过程。这包括使用连续流动反应器、自动化合成平台和先进的纯化技术,以满足对高质量材料的需求。
化学反应分析
反应类型
1,3-二氢-1,3-双(4-吗啉代甲基)-4-硝基-2H-苯并咪唑-2-硫酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以靶向硝基,将其转化为胺。
取代: 在适当的条件下,吗啉代甲基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。这些条件通常涉及控制温度、特定的溶剂和催化剂,以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会生成亚砜或砜,而硝基的还原会生成胺。
科学研究应用
1,3-二氢-1,3-双(4-吗啉代甲基)-4-硝基-2H-苯并咪唑-2-硫酮在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建模块,以及配位化学中的配体。
生物学: 该化合物表现出潜在的生物活性,使其成为药物发现和开发的候选者。
医学: 正在进行的研究探索其治疗潜力,特别是在治疗某些疾病方面。
工业: 它被用于开发先进材料,包括聚合物和涂料。
作用机制
1,3-二氢-1,3-双(4-吗啉代甲基)-4-硝基-2H-苯并咪唑-2-硫酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性并导致各种生物效应。确切的途径取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- 1,3-二氢-1,3-双(4-吗啉代甲基)-5-硝基-2H-苯并咪唑-2-硫酮
- 1,3-二氢-1,3-双(4-吗啉代甲基)-6-硝基-2H-苯并咪唑-2-硫酮
独特性
使1,3-二氢-1,3-双(4-吗啉代甲基)-4-硝基-2H-苯并咪唑-2-硫酮区别于类似化合物的因素是其特定的取代模式,这会影响其化学反应性和生物活性。
属性
CAS 编号 |
112094-10-7 |
|---|---|
分子式 |
C17H23N5O4S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1,3-bis(morpholin-4-ylmethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)15-3-1-2-14-16(15)21(13-19-6-10-26-11-7-19)17(27)20(14)12-18-4-8-25-9-5-18/h1-3H,4-13H2 |
InChI 键 |
RWOOLMBNOBWGML-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


